What are the chemical properties of tert-butyl N-(2-cyanoethyl)carbamate?
What are the chemical properties of tert-butyl N-(2-cyanoethyl)carbamate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl N-(2-cyanoethyl)carbamate, a versatile intermediate in organic and medicinal chemistry.
Chemical Properties
Tert-butyl N-(2-cyanoethyl)carbamate, with the CAS number 53588-95-7, is a carbamate derivative that serves as a key building block in the synthesis of more complex molecules. Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to a β-cyanoethylamine moiety.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₂ | [Internal Search] |
| Molecular Weight | 170.21 g/mol | [Internal Search] |
| Boiling Point | 302 °C at 760 mmHg | [Internal Search] |
| Flash Point | 136.5 °C | [Internal Search] |
| Melting Point | No data available | [1] |
| Solubility | No specific data available. Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate based on the solubility of similar carbamates. | [2][3] |
| Appearance | Expected to be a solid or oil. | |
| CAS Number | 53588-95-7 | [Internal Search] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of tert-butyl N-(2-cyanoethyl)carbamate. While the spectra themselves are not reproduced here, the following provides an overview of expected spectral characteristics:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), and the two methylene groups of the cyanoethyl chain (triplets between 2.5 and 3.5 ppm), as well as a broad signal for the NH proton of the carbamate.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, the two methylene carbons, and the nitrile carbon.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and the C≡N stretching of the nitrile group (around 2250 cm⁻¹).
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Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the tert-butyl group or other fragments.
Synthesis of tert-Butyl N-(2-cyanoethyl)carbamate
The synthesis of tert-butyl N-(2-cyanoethyl)carbamate is typically achieved through the reaction of 3-aminopropionitrile with di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the Boc protecting group onto the primary amine of 3-aminopropionitrile.
General Reaction Scheme
Caption: General reaction for the synthesis of tert-butyl N-(2-cyanoethyl)carbamate.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Boc-protection of primary amines.
Materials:
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3-Aminopropionitrile
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N) or another suitable base
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Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 3-aminopropionitrile (1.0 equivalent) in dichloromethane.
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Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
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Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the reaction mixture.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Applications in Organic Synthesis and Drug Development
Tert-butyl N-(2-cyanoethyl)carbamate is a valuable intermediate due to its orthogonal protecting group strategy. The Boc group can be selectively removed under acidic conditions, while the nitrile group can be subjected to various chemical transformations.
Role as a Protected Amine Synthon
The primary application of this compound is as a protected form of β-amino propionitrile. The Boc group allows for the modification of other parts of a molecule without affecting the primary amine. The amine can then be deprotected at a later stage of the synthesis.
Caption: Logical workflow for the use of tert-butyl N-(2-cyanoethyl)carbamate as a protecting group.
Intermediate in Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of various pharmaceutical agents. The cyanoethyl moiety can be a key pharmacophore or a handle for further functionalization in the development of new drug candidates. Its use allows for the controlled and sequential assembly of complex molecular architectures required for biological activity.[4]
Safety and Handling
Tert-butyl N-(2-cyanoethyl)carbamate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
Tert-butyl N-(2-cyanoethyl)carbamate is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its key feature is the Boc-protected amine, which allows for selective chemical manipulations. While some of its physical properties are not extensively documented, its synthesis and reactivity are well-understood, making it a reliable tool for researchers and scientists in the field.
